
tert-butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate: is a complex organic compound that features a pyrazole ring, an azetidine ring, and multiple tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by the introduction of the azetidine moiety. The tert-butyl groups are often introduced through tert-butylation reactions using tert-butyl chloride or tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the azetidine ring or the pyrazole ring, often using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the azetidine or pyrazole rings.
Substitution: Compounds with different functional groups replacing the tert-butyl groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the creation of novel compounds with specific properties.
作用機序
The mechanism of action of tert-butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl groups can influence the compound’s binding affinity and specificity, leading to selective interactions with target molecules.
類似化合物との比較
- tert-Butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate
- This compound
Uniqueness: The unique combination of the pyrazole and azetidine rings, along with the presence of multiple tert-butyl groups, sets this compound apart from other similar compounds. Its structural features confer specific reactivity patterns and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1346674-12-1 |
|---|---|
分子式 |
C16H26N4O4 |
分子量 |
338.40 g/mol |
IUPAC名 |
tert-butyl 5-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C16H26N4O4/c1-15(2,3)23-13(21)19-8-10(9-19)11-7-12(17)20(18-11)14(22)24-16(4,5)6/h7,10H,8-9,17H2,1-6H3 |
InChIキー |
ZNDIAVJCLUQLOD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


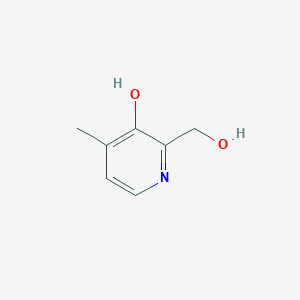
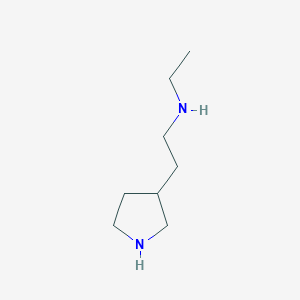
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)

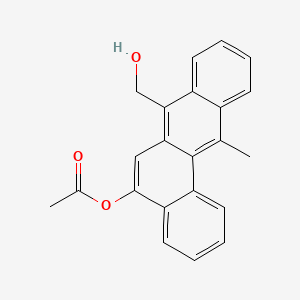
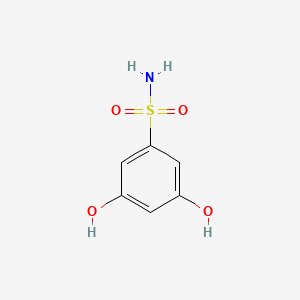
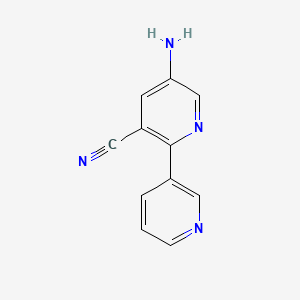
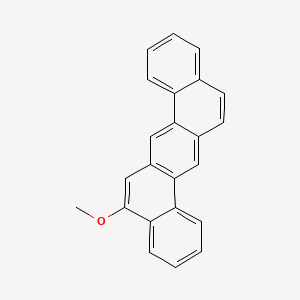
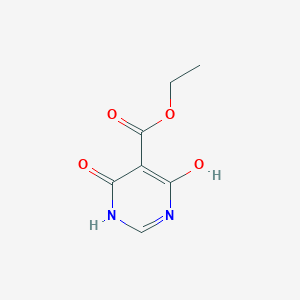
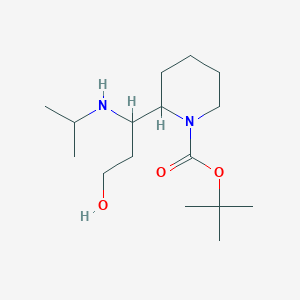

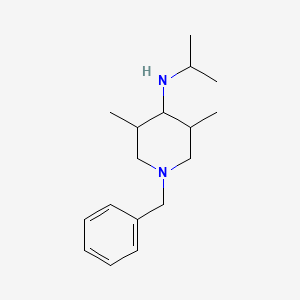
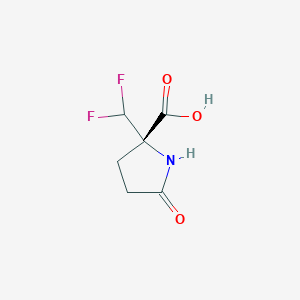
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
